3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1780650-83-0
VCID: VC2969956
InChI: InChI=1S/C14H18O2/c15-10-12-5-4-6-13(9-12)14(11-16)7-2-1-3-8-14/h4-6,9-10,16H,1-3,7-8,11H2
SMILES: C1CCC(CC1)(CO)C2=CC=CC(=C2)C=O
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde

CAS No.: 1780650-83-0

Cat. No.: VC2969956

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde - 1780650-83-0

Specification

CAS No. 1780650-83-0
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name 3-[1-(hydroxymethyl)cyclohexyl]benzaldehyde
Standard InChI InChI=1S/C14H18O2/c15-10-12-5-4-6-13(9-12)14(11-16)7-2-1-3-8-14/h4-6,9-10,16H,1-3,7-8,11H2
Standard InChI Key PDEYPPLHXKSWLD-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CO)C2=CC=CC(=C2)C=O
Canonical SMILES C1CCC(CC1)(CO)C2=CC=CC(=C2)C=O

Introduction

Chemical Identity and Structure

3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety at the meta position connected to a cyclohexyl ring bearing a hydroxymethyl substituent. This creates a molecule with a unique structural arrangement that combines both hydrophobic and hydrophilic elements .

The structural features of this compound can be broken down into three primary components:

  • A benzene ring with an aldehyde group at the meta (3-) position

  • A cyclohexyl ring as a central core structure

  • A hydroxymethyl (CH₂OH) group attached to the cyclohexyl ring at the same carbon that connects to the benzene ring

This arrangement creates a quaternary carbon center where the cyclohexyl ring connects to both the benzene ring and the hydroxymethyl group, giving the molecule a distinctive three-dimensional configuration.

Basic Chemical Properties

The following table summarizes the key chemical properties of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde:

PropertyValue
IUPAC Name3-[1-(hydroxymethyl)cyclohexyl]benzaldehyde
CAS Registry Number1780650-83-0
Molecular FormulaC₁₄H₁₈O₂
Molecular Weight218.29 g/mol
InChIInChI=1S/C14H18O2/c15-10-12-5-4-6-13(9-12)14(11-16)7-2-1-3-8-14
InChIKeyPDEYPPLHXKSWLD-UHFFFAOYSA-N
SMILESC1CCC(CC1)(CO)C2=CC=CC(=C2)C=O

The compound contains two oxygen-containing functional groups: an aldehyde group (CHO) attached to the benzene ring and a primary alcohol (hydroxymethyl, CH₂OH) connected to the cyclohexyl moiety .

Structural Characteristics and Conformational Analysis

The structure of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde presents several interesting features from a conformational perspective. The cyclohexyl ring typically adopts a chair conformation, which is the most energetically favorable arrangement for cyclohexane derivatives .

Functional Group Orientations

  • The benzene ring likely adopts an orientation that minimizes steric interactions with the cyclohexyl ring.

  • The hydroxymethyl group can potentially form intramolecular hydrogen bonding with the aldehyde oxygen, depending on conformational accessibility.

  • The aldehyde group, similar to other benzaldehyde derivatives, is expected to be nearly coplanar with the benzene ring due to conjugation effects, with a torsional barrier comparable to that observed in benzaldehyde (approximately 20-30 kJ/mol) .

Comparison with Related Structures

The structural characteristics of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde can be better understood by comparing it with related compounds:

  • Standard benzaldehyde has a C=O bond length of approximately 1.212 ± 0.003 Å and a C-C(=O) bond length of about 1.479 ± 0.004 Å, with the formyl group typically coplanar with the aromatic ring .

  • In 3-hydroxybenzaldehyde, which shares the meta-substitution pattern but lacks the cyclohexyl component, the aldehyde group maintains a similar orientation to benzaldehyde, with potential electronic effects from the hydroxyl group affecting electron distribution in the aromatic system .

Comparative Analysis with Structural Analogs

Several structural analogs of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde exist, differing in the position of functional groups or core structural features:

Positional Isomers

The most direct structural analogs are the positional isomers where the benzaldehyde moiety is attached at different positions on the aromatic ring:

CompoundKey Structural DifferencePotential Property Differences
4-[1-(Hydroxymethyl)cyclohexyl]benzaldehydePara-substituted benzaldehydeMore symmetrical electron distribution, potentially different crystal packing
2-[1-(Hydroxymethyl)cyclohexyl]benzaldehydeOrtho-substituted benzaldehydePotential for intramolecular hydrogen bonding between aldehyde and hydroxymethyl group

The 4-[1-(Hydroxymethyl)cyclohexyl]benzaldehyde isomer (CID 105472642) shares the same molecular formula (C₁₄H₁₈O₂) and weight (218.29 g/mol) but differs in the substitution pattern on the benzene ring .

Related Compounds with Different Functional Groups

Compounds with similar structural frameworks but different functional groups provide insight into the chemical diversity of this class of molecules:

  • 3-(Hydroxymethyl)cyclohexane-1-carbaldehyde (C₈H₁₄O₂) represents a simplified analog where the benzene ring is absent, replaced by a direct attachment of both functional groups to the cyclohexane ring .

  • 3-Hydroxybenzaldehyde (C₇H₆O₂) represents the aromatic core of the target compound without the cyclohexyl and hydroxymethyl components, featuring a simpler structure with hydroxyl and aldehyde groups directly attached to the benzene ring .

Future Research Directions

Several promising areas for future research on 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde can be identified:

Synthetic Methodology Optimization

Development of efficient and scalable synthetic routes for 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde represents an important research direction, potentially focusing on:

  • Stereoselective approaches to control the configuration at the quaternary carbon center

  • Green chemistry methodologies to minimize waste and hazardous reagents

  • One-pot multi-step procedures to streamline synthesis

Derivative Development and Structure-Activity Relationships

The dual functionality of 3-(1-(Hydroxymethyl)cyclohexyl)benzaldehyde makes it an excellent scaffold for developing derivatives with potential applications in medicinal chemistry:

  • Systematic modification of the hydroxyl and aldehyde groups to create libraries of compounds for biological screening

  • Investigation of the relationship between structural modifications and biological activity

  • Development of structure-activity relationships to guide further optimization

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